molecular formula C6H9N3O2S B8684902 N-(6-aminopyridin-3-yl)methanesulfonamide

N-(6-aminopyridin-3-yl)methanesulfonamide

Cat. No.: B8684902
M. Wt: 187.22 g/mol
InChI Key: JPFAHPJSRHMENV-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)methanesulfonamide is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a methanesulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyridin-3-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-aminopyridin-3-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-(6-aminopyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3,(H2,7,8)

InChI Key

JPFAHPJSRHMENV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(6-nitro-pyridin-3-yl)-methanesulfonamide (298 mg, 1.37 mmol) in methanol (8.3 mL) was treated with a solution of ammonium chloride (154 mg, 2.88 mmol) in water (1 mL). This solution was stirred at 25° C. for 5 min. At this time, zinc dust (879 mg, 13.44 mmol) was added to the reaction. The resulting reaction mixture was then heated under reflux for 3 h. At this time, the reaction was cooled to 25° C. and then was filtered through a pad of celite (9/1 methylene chloride/methanol wash). The filtrate was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 9/1 methylene chloride/methanol) afforded N-(6-amino-pyridin-3-yl)-methanesulfonamide (196.3 mg, 76.4%) as a reddish-brown oil: EI-HRMS m/e calcd for C6H9N3O2S (M+) 184.0415, found 184.0415.
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
879 mg
Type
catalyst
Reaction Step Two

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